5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a 4-chlorophenylsulfanyl group at position 5, a phenyl group at position 3, and an aldehyde functional group at position 2. Its molecular formula is C₁₇H₁₃ClN₂OS, with a molecular weight of 356.82 g/mol.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQXWPJYOUCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Methylhydrazine
A widely adopted method involves reacting 1,3-diketones with methylhydrazine under acidic or basic conditions. For example, 1-phenyl-1,3-butanedione reacts with methylhydrazine in ethanol at reflux to yield 1-methyl-3-phenyl-1H-pyrazole as the primary product. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by cyclization and dehydration.
Key variables :
- Solvent : Ethanol or acetic acid enhances solubility and stabilizes intermediates.
- Temperature : Reflux conditions (78–100°C) accelerate cyclization but may promote side reactions like over-oxidation.
- Catalysts : Transition-metal catalysts (e.g., Cu(OTf)₂) improve regioselectivity, particularly in asymmetric diketones.
Diketoester-Based Cyclocondensation
An alternative approach employs diketoesters derived from ketones and diethyl oxalate. For instance, reacting ethyl 3-phenyl-3-oxopropanoate with diethyl oxalate generates a triketoester intermediate, which undergoes cyclocondensation with methylhydrazine to form 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde directly. This method integrates the aldehyde functionality during ring formation, bypassing subsequent formylation steps.
Advantages :
- High regioselectivity for the 4-carbaldehyde group.
- Yields up to 82% when using ionic liquid catalysts like [bmim]PF₆.
Introduction of the 4-Carbaldehyde Group
Vilsmeier-Haack Formylation
For pyrazoles lacking inherent aldehyde functionality, the Vilsmeier-Haack reaction introduces the carbaldehyde group at position 4. The protocol involves treating 1-methyl-3-phenyl-1H-pyrazole with a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C, followed by hydrolysis. The electron-donating methyl group at position 1 directs electrophilic substitution to the para position (C-4), yielding the aldehyde in 65–70% efficiency.
Critical considerations :
- Strict temperature control prevents over-chlorination.
- Post-reaction neutralization with aqueous sodium acetate ensures product stability.
Oxidation of Hydroxymethyl Precursors
Hydroxymethylpyrazoles, accessible via Mannich reactions or Grignard additions , undergo oxidation to aldehydes using agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). For example, 1-methyl-3-phenyl-5-hydroxymethyl-1H-pyrazole oxidizes to the 4-carbaldehyde derivative in 60% yield under mild conditions.
Sulfanylation at Position 5
Introducing the 4-chlorophenylsulfanyl moiety at position 5 typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C–H activation .
Nucleophilic Substitution with 4-Chlorophenylsulfanyl Chloride
Pre-functionalized pyrazoles bearing a leaving group (e.g., Cl, NO₂) at position 5 react with 4-chlorophenylsulfanyl chloride in polar aprotic solvents. For instance, 1-methyl-3-phenyl-4-carbaldehyde-5-chloro-1H-pyrazole undergoes substitution with 4-chlorophenylsulfanyl chloride in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base.
Optimized conditions :
- Base : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity of the thiolate anion.
- Solvent : DMF or dimethyl sulfoxide (DMSO) stabilizes charged intermediates.
- Yield : 65–75% after column chromatography.
Direct C–H Sulfanylation via Catalytic Activation
Recent advances leverage palladium or copper catalysts to enable direct C–H bond functionalization. A representative protocol treats 1-methyl-3-phenyl-4-carbaldehyde-1H-pyrazole with 4-chlorobenzenethiol in the presence of Pd(OAc)₂ and phenanthroline ligands, achieving 70% yield under aerobic conditions. This method eliminates pre-functionalization steps but requires stringent oxygen-free environments.
Industrial-Scale Production Considerations
Scalable synthesis demands optimization of cost, safety, and purity. Key strategies include:
Continuous Flow Reactors
Automated flow systems minimize side reactions and improve heat dissipation during exothermic steps like cyclocondensation. For example, a tandem reactor setup for diketoester synthesis and cyclocondensation achieves 85% conversion with residence times under 10 minutes.
Green Chemistry Principles
- Solvent selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
- Catalyst recycling : Immobilized copper catalysts on silica gel allow reuse for up to five cycles without activity loss.
Analytical Validation of Structure
Post-synthetic characterization employs spectroscopic and crystallographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Methyl groups at C-1 and C-3 appear as singlets (δ 2.3–2.5 ppm). Aromatic protons from the 4-chlorophenylsulfanyl moiety split into doublets (J = 8.5 Hz) due to para-substitution.
- ¹³C NMR : The aldehyde carbon resonates at δ 192–195 ppm, while the sulfanyl-linked carbon appears at δ 135–138 ppm.
X-Ray Diffraction (XRD)
Single-crystal XRD confirms bond lengths and angles. For example, the C-4 aldehyde group exhibits a planar geometry with a C=O bond length of 1.22 Å, consistent with conjugated carbonyl systems.
Challenges and Mitigation Strategies
Regioselectivity in Cyclocondensation
Asymmetric diketones often yield regioisomeric pyrazoles. Employing sterically hindered bases (e.g., DBU) or microwave irradiation enhances selectivity for the desired 1,3,4-trisubstituted product.
Stability of the Aldehyde Group
The 4-carbaldehyde moiety is prone to oxidation or nucleophilic attack. Storage under inert atmospheres and addition of radical scavengers (e.g., BHT) prolong shelf life.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has shown potential as a bioactive molecule. It has been studied for its antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's biological activities make it a candidate for drug development. Its potential to bind to multiple receptors and exhibit various therapeutic effects has been explored in preclinical studies.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Substituent Position and Electronic Effects: The 3-chlorophenylsulfanyl analog () has a trifluoromethyl (CF₃) group at position 3, increasing electron-withdrawing effects and lipophilicity. This may enhance metabolic stability but reduce solubility compared to the target compound’s phenyl group .
Functional Group Variations :
- Carboxamide and carbamate derivatives () replace the aldehyde with bulkier groups, improving stability but possibly reducing reactivity .
Pharmacological Activities
- Antimicrobial Activity: The 4-chlorophenoxy analog () shows notable antimicrobial activity, attributed to the chloro and phenoxy groups. The target compound’s sulfanyl group may offer similar or enhanced efficacy due to increased lipophilicity .
Physicochemical Properties
- The methoxyphenylsulfanyl analog () has a lower molecular weight and electron-donating methoxy group, which may enhance solubility compared to the target compound .
Crystallography and Stability :
- Crystal structures of related compounds () reveal that bulky substituents (e.g., trifluoromethyl) influence packing patterns and melting points. The target compound’s phenyl and sulfanyl groups may favor stable crystal lattices .
Biological Activity
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring with a sulfanyl group and a chlorophenyl substituent, which are critical for its biological interactions. The molecular formula is with a molar mass of 348.85 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 348.85 g/mol |
| Melting Point | Not specified |
| CAS Number | 318247-50-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole moiety enhances its potential as an anti-inflammatory and anticancer agent by modulating signal transduction pathways and inhibiting specific enzymatic activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, compounds similar to this compound have shown IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, including HCT-116 and MCF-7, indicating strong cytotoxic effects compared to standard drugs like doxorubicin .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations significantly lower than traditional anti-inflammatory drugs .
Antimicrobial Activity
Studies have also explored the antimicrobial potential of pyrazole derivatives. For example, some compounds have demonstrated effectiveness against bacterial strains like E. coli and S. aureus, showing promise as novel antimicrobial agents .
Case Studies
- Anticancer Efficacy : A study published in Scientific Reports highlighted the anticancer efficacy of pyrazole derivatives, where compound 10c exhibited an IC50 of 2.86 μM against MCF-7 breast cancer cells, outperforming several known chemotherapeutics .
- Anti-inflammatory Activity : In a comparative study on anti-inflammatory agents, a series of pyrazole derivatives were tested for their ability to inhibit TNF-α production in vitro, achieving up to 85% inhibition at micromolar concentrations .
- Antimicrobial Testing : A recent investigation reported that specific pyrazole compounds showed significant inhibition against Klebsiella pneumoniae, suggesting their potential use in treating infections caused by multidrug-resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
